5'-Adp na salt hydrate
Description
Nomenclature and Chemical Identity in Academic Research Contexts
In scientific literature, 5'-Adenosine Diphosphate (B83284) Sodium Salt Hydrate (B1144303) is referred to by several names and is identified by specific chemical codes. These identifiers are crucial for the unambiguous classification and retrieval of information in research databases. The compound is commonly abbreviated as ADP-Na2. hsp-pharma.com
The IUPAC name provides a systematic and unambiguous description of the molecule's structure: disodium (B8443419);[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate (B84403). nih.gov The CAS Registry Number, a unique numerical identifier assigned by the Chemical Abstracts Service, for the disodium salt hydrate is 16178-48-6. fishersci.sethermofisher.com However, it is worth noting that this CAS number has also been used for the anhydrous form, which can sometimes lead to ambiguity. tcichemicals.com
| Identifier Type | Identifier | Source |
|---|---|---|
| Common Name | Adenosine (B11128) 5'-diphosphate disodium salt hydrate | fishersci.se |
| Abbreviation | 5'-ADP-Na2 | cymitquimica.com |
| Synonym | Adenosine diphosphate sodium salt | hsp-pharma.com |
| IUPAC Name | disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | nih.gov |
| CAS Number | 16178-48-6 | fishersci.sethermofisher.com |
| Molecular Formula | C10H13N5Na2O10P2 | fishersci.sethermofisher.com |
Historical Perspectives on Adenine (B156593) Nucleotide Research
The journey to understanding ADP is intrinsically linked to the broader history of nucleic acid and energy metabolism research. The story begins in 1869 with Friedrich Miescher's discovery of "Nuclein" from pus cells, a substance later identified as nucleic acid. fordays.jp At the turn of the 20th century, Albrecht Kossel identified the constituent nucleobases of nucleic acids, including adenine. fordays.jp
A pivotal moment came in 1929 when Karl Lohmann, a German chemist, isolated adenosine triphosphate (ATP) from muscle extracts. verywellhealth.comacs.orgbyjus.com This discovery laid the groundwork for understanding the central role of adenine nucleotides in energy transfer. Shortly after, the role of ATP in muscle contraction was elucidated. vedantu.com It was Fritz Lipmann who, between 1939 and 1941, proposed that ATP is the universal carrier of chemical energy in cells, coining the term "energy-rich phosphate bonds". verywellhealth.comwikipedia.org The chemical synthesis of ATP was later achieved by Alexander Todd in 1948. byjus.comvedantu.com
The discovery of ATP naturally led to the identification and study of its dephosphorylated form, ADP. The continuous cycle of ATP hydrolysis to ADP to release energy, and the subsequent re-phosphorylation of ADP back to ATP, was recognized as the fundamental basis of cellular energy metabolism. verywellhealth.comdoubtnut.com
Significance as a Fundamental Adenine Nucleotide in Biological Processes
5'-ADP is a molecule of profound biological importance, primarily functioning as a critical component of the cell's energy economy and as a signaling molecule. wikipedia.orgnumberanalytics.com
Energy Metabolism: The most well-known role of ADP is in the ATP-ADP cycle, which is central to cellular bioenergetics. numberanalytics.com Energy derived from the breakdown of food molecules through processes like cellular respiration is used to convert ADP and inorganic phosphate (Pi) back into ATP. wikipedia.orgdoubtnut.com This process, known as phosphorylation, "recharges" the molecule. verywellhealth.com When the cell requires energy for various activities—such as muscle contraction, active transport of molecules across membranes, and biosynthesis—it breaks one of the high-energy phosphoanhydride bonds in ATP, releasing energy and converting ATP back to ADP. doubtnut.comcreative-proteomics.com The ratio of ATP to ADP within a cell is a key indicator of its energy status and regulates the rate of metabolic pathways like glycolysis and oxidative phosphorylation. numberanalytics.comcreative-proteomics.com
Platelet Aggregation: Beyond its role in energy metabolism, ADP is a crucial signaling molecule, particularly in hemostasis and thrombosis. biodatacorp.com When blood vessels are injured, ADP is released from damaged red blood cells and activated platelets. ahajournals.org This extracellular ADP then binds to specific purinergic receptors on the surface of other platelets, primarily the P2Y1 and P2Y12 receptors. ahajournals.orgnih.govfrontiersin.org This binding initiates a signaling cascade that causes platelets to change shape, become activated, and aggregate, forming a plug at the site of injury to prevent bleeding. biodatacorp.comnih.govmsdmanuals.com The coordinated action of both P2Y1 and P2Y12 receptors is essential for a full and stable aggregation response. ahajournals.orgnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLPVLUWKMAIIQ-MSQVLRTGSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5Na2O11P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16178-48-6 | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Core Biochemical Functions and Interconversion Dynamics of 5 Adp
Central Role in Cellular Bioenergetics and Energy Transfer Mechanisms
Adenosine (B11128) diphosphate (B83284) is intrinsically linked to the bioenergetics of the cell, primarily through its relationship with adenosine triphosphate (ATP). This dynamic interplay forms the core of cellular energy transactions, enabling the execution of a vast array of physiological functions.
The Adenosine Triphosphate (ATP)/Adenosine Diphosphate (ADP) Cycle
The ATP/ADP cycle is the principal mechanism for energy exchange in biological systems. wikipedia.org ATP is often referred to as the "energy currency" of the cell, storing potential energy within its high-energy phosphoanhydride bonds. metwarebio.comwikipedia.org When the cell requires energy for metabolic work, such as muscle contraction, nerve impulse propagation, or chemical synthesis, it hydrolyzes one of these bonds, converting ATP to ADP and an inorganic phosphate (B84403) (Pi). wikipedia.orgmetwarebio.com This process releases a significant amount of usable energy. wikipedia.orgyoutube.com
Conversely, ADP can be "recharged" back to ATP, a process that requires an input of energy. wikipedia.org This energy is primarily derived from the breakdown of nutrients like glucose through cellular respiration. study.comyoutube.com The enzyme ATP synthase, located in the mitochondria, facilitates the addition of a phosphate group to ADP, regenerating ATP. study.compatsnap.com This constant recycling of ADP into ATP and its subsequent breakdown to release energy is a continuous and vital process for sustaining life. wikipedia.orgstudy.com The ratio of ATP to ADP within a cell serves as a critical indicator of its energy status and regulates various metabolic pathways. creative-proteomics.com
| Component/Process | Description | Primary Location |
|---|---|---|
| ATP (Adenosine Triphosphate) | The primary energy-carrying molecule in cells. | Cytoplasm and Mitochondria |
| ADP (Adenosine Diphosphate) | The lower-energy form, resulting from the hydrolysis of ATP. | Cytoplasm and Mitochondria |
| ATP Hydrolysis | The breakdown of ATP into ADP and inorganic phosphate, releasing energy. | Sites of energy consumption (e.g., muscles, enzymes) |
| ATP Synthesis (Phosphorylation) | The addition of a phosphate group to ADP to form ATP, requiring energy. | Mitochondria (oxidative phosphorylation) and Cytoplasm (glycolysis) |
Coupling to Anabolic and Catabolic Cellular Processes
The energy released from the conversion of ATP to ADP is harnessed to drive anabolic reactions, which are biosynthetic processes that build complex molecules from simpler ones. lumenlearning.comlumenlearning.com These reactions, such as the synthesis of proteins from amino acids or the formation of polysaccharides from monosaccharides, are energetically unfavorable and require an energy input to proceed. lumenlearning.comlumenlearning.com
Conversely, catabolic reactions involve the breakdown of complex molecules, such as glucose and fatty acids, into simpler ones, releasing energy. lumenlearning.comstudy.com This released energy is captured in the formation of ATP from ADP. youtube.comlumenlearning.com Thus, the ATP/ADP cycle acts as a crucial link, or coupling agent, between energy-releasing catabolic pathways and energy-requiring anabolic pathways, ensuring that the energy from food breakdown is efficiently used for cellular growth and maintenance. youtube.comlumenlearning.com
Involvement in Nucleic Acid Metabolism Pathways
Beyond its role in energy transfer, ADP is a key player in the metabolism of nucleic acids, serving as a precursor for the building blocks of both DNA and RNA.
Precursor Functions in De Novo Nucleotide Biosynthesis
ADP is involved in the de novo synthesis of purine (B94841) nucleotides, a pathway that assembles these molecules from simpler precursor compounds. researchgate.netfrontiersin.org The synthesis of purines is an energy-intensive process that requires ATP. thesciencenotes.com ADP, along with other purine nucleotides like AMP and GDP, acts as a feedback inhibitor in this pathway, regulating its own production to maintain a balanced pool of nucleotides. frontiersin.orgthesciencenotes.com Specifically, ADP can act as a competitive or allosteric inhibitor of PRPP synthetase, a key enzyme in the initial steps of purine biosynthesis. frontiersin.org
Contribution to RNA and DNA Synthesis Precursor Pools
ADP is a direct precursor for the synthesis of deoxyadenosine (B7792050) diphosphate (dADP), which is then converted to deoxyadenosine triphosphate (dATP), one of the four essential building blocks for DNA synthesis. medbullets.com Similarly, ATP, which is regenerated from ADP, is a direct monomer required for the synthesis of RNA. wikipedia.org In this way, the cellular pool of ADP is critical for maintaining the necessary supply of precursors for both transcription (RNA synthesis) and replication (DNA synthesis). Recent research has also uncovered that ADP-ribosylation, a modification involving the transfer of an ADP-ribose moiety, can occur on DNA and RNA, suggesting further roles in nucleic acid metabolism and repair. nih.govoup.comresearchgate.net
Function as a Coenzyme and Essential Metabolic Intermediate
ADP and its counterpart ATP serve as essential coenzymes in a multitude of enzymatic reactions. wikipedia.org Many enzymes, particularly kinases, have binding sites for ATP and ADP, and the binding and hydrolysis of ATP to ADP drive conformational changes that are essential for their catalytic activity. nih.gov
Enzymatic Transformations and Metabolic Pathway Integration of 5 Adp
Phosphorylation and Dephosphorylation Cycles
The continuous interconversion between ADP and Adenosine (B11128) triphosphate (ATP) is the fundamental mechanism for energy transfer in biological systems. khanacademy.org This cycle involves the addition and removal of a phosphate (B84403) group, processes catalyzed by specific enzymes that harness or release energy to power cellular activities. sigmaaldrich.com
The phosphorylation of ADP to form ATP is an endergonic process, meaning it requires an input of energy. libretexts.org This crucial reaction is primarily catalyzed by ATP synthase, a remarkable molecular machine. study.combritannica.comwikipedia.org Located in the inner mitochondrial membrane in eukaryotes and the plasma membrane in prokaryotes, ATP synthase utilizes the energy from a proton gradient (proton motive force) to drive the synthesis of ATP. aatbio.commicrobenotes.comlibretexts.org This process, known as oxidative phosphorylation, is the main source of ATP in aerobic organisms. wikipedia.orgsigmaaldrich.com
In addition to oxidative phosphorylation, ATP is also generated through substrate-level phosphorylation. wikipedia.orgsigmaaldrich.com In this process, a phosphate group is directly transferred from a high-energy phosphorylated intermediate compound to ADP. This occurs during metabolic pathways like glycolysis and the Krebs cycle, catalyzed by enzymes such as phosphoglycerate kinase and pyruvate (B1213749) kinase. sigmaaldrich.comwikipedia.org
| Process | Key Enzyme(s) | Energy Source | Cellular Location (Eukaryotes) |
| Oxidative Phosphorylation | ATP Synthase (Complex V) | Proton Motive Force | Inner Mitochondrial Membrane |
| Substrate-Level Phosphorylation | Pyruvate Kinase, Phosphoglycerate Kinase | High-energy phosphorylated intermediates | Cytoplasm (Glycolysis), Mitochondrial Matrix (Krebs Cycle) |
This table summarizes the primary enzymatic pathways for the conversion of ADP to ATP.
The breakdown, or hydrolysis, of ATP to ADP and an inorganic phosphate (Pi) is an exergonic reaction that releases a significant amount of energy. aatbio.combyjus.com This energy release is harnessed to power a vast array of cellular functions, including muscle contraction, active transport of substances across membranes, and biosynthetic reactions. britannica.combyjus.comwikipedia.org
This vital reaction is catalyzed by a large group of enzymes known as ATPases. tocris.com The cleavage of the high-energy phosphoanhydride bond between the beta and gamma phosphate groups of ATP results in the formation of ADP. libretexts.orgwikipedia.org The energy released is substantial; under standard conditions, the hydrolysis of one mole of ATP releases approximately -7.3 kcal/mol (−30.5 kJ/mol), but within a living cell, this value is nearly double at around -14 kcal/mol (−57 kJ/mol). libretexts.orgbyjus.comlibretexts.org This process is reversible, but the synthesis of ATP requires an energy input. libretexts.org
| Enzyme Class | Reaction | Function | Energy Change |
| ATPases | ATP + H₂O → ADP + Pi | Powers cellular work (e.g., muscle contraction, active transport) | Exergonic (Releases Energy) |
| ATP Hydrolases | ATP + H₂O → ADP + Pi | General term for enzymes catalyzing ATP breakdown | Exergonic (Releases Energy) |
This table details the generation of ADP from ATP through enzymatic hydrolysis.
Cellular energy homeostasis is further regulated by the interconversion of ADP with Adenosine monophosphate (AMP). wikipedia.org This reversible reaction is catalyzed by the enzyme adenylate kinase (also known as myokinase). aatbio.comwikipedia.org Adenylate kinase facilitates the transfer of a phosphoryl group from one molecule of ADP to another, producing one molecule of ATP and one molecule of AMP (2 ADP ⇌ ATP + AMP). nih.gov
This equilibrium plays a crucial role in metabolic monitoring. When ATP consumption is high, the resulting increase in ADP concentration drives the adenylate kinase reaction toward the production of AMP. nih.gov AMP then acts as a critical signaling molecule, activating energy-sensing pathways like the AMP-activated protein kinase (AMPK) system to restore the cell's energy balance. wikipedia.orgnih.gov Conversely, when ATP levels are high, the reaction can proceed in the reverse direction, phosphorylating AMP to regenerate ADP, thereby safeguarding the cellular adenine (B156593) nucleotide pool. nih.gov
Role in Purine (B94841) and Pyrimidine (B1678525) Salvage Pathways
Beyond the central energy cycle, ADP is integrated into nucleotide salvage pathways. These pathways recycle nucleobases and nucleosides formed during the degradation of DNA and RNA, providing an energy-efficient alternative to de novo (from scratch) synthesis. wikipedia.orgfiveable.me
Phosphoribosyltransferases are key enzymes in the salvage pathways that catalyze the formation of nucleoside monophosphates from a nucleobase and 5-phosphoribosyl-1-pyrophosphate (PRPP). wikipedia.orgmdpi.com For instance, adenine phosphoribosyltransferase (APRT) converts adenine and PRPP into AMP. wikipedia.orgwpmucdn.com While these enzymes primarily produce monophosphates, the resulting AMP is readily converted to ADP and subsequently ATP through the actions of adenylate kinase and ATP synthase, respectively. aatbio.comnih.gov
The salvage pathways are vital for maintaining the appropriate balance and concentration of the cellular nucleotide pool. wikipedia.org By efficiently recycling purine and pyrimidine bases, these pathways conserve the significant amount of energy that would otherwise be required for de novo synthesis. fiveable.menih.gov
The interconversions between AMP, ADP, and ATP, catalyzed by enzymes like adenylate kinase, are central to this maintenance. nih.gov They ensure that the pool of adenine nucleotides can be rapidly adjusted to meet cellular demands, whether for energy-requiring processes (requiring ATP hydrolysis to ADP) or for the synthesis of nucleic acids (requiring nucleoside triphosphates). nih.gov This dynamic recycling and interconversion are critical for cellular growth, signaling, and responding to metabolic stress. nih.gov
Participation in Specialized Metabolic Processes
Adenosine 5'-diphosphate (ADP), in its sodium salt hydrate (B1144303) form, is a crucial molecule at the crossroads of various metabolic pathways. While its primary role is in energy transfer through the ATP-ADP cycle, it also participates in specialized metabolic processes, including the biosynthesis of amino acids and essential coenzymes. This section explores the integration of 5'-ADP into the metabolic pathways of histidine and tryptophan, as well as its connection to the biosynthesis of nicotinamide (B372718) adenine dinucleotide (NAD+) and its phosphorylated form, NADP+.
Connections to Histidine and Tryptophan Metabolism
The biosynthesis of the amino acids histidine and tryptophan are energetically expensive processes that are tightly regulated. While not a direct precursor, 5'-ADP plays a significant regulatory role, particularly in the histidine biosynthesis pathway, and is linked to tryptophan metabolism through the common precursor, 5-phosphoribosyl-α-1-pyrophosphate (PRPP).
The initial and rate-limiting step in histidine biosynthesis is the condensation of ATP and PRPP, a reaction catalyzed by the enzyme ATP-phosphoribosyltransferase (HisG). asm.org Although ATP is the direct substrate in this reaction, 5'-ADP acts as a competitive inhibitor of HisG. asm.orgnih.gov This inhibition by ADP, along with AMP, is a key mechanism for cellular energy status monitoring. asm.org When the cellular energy charge is low (i.e., higher concentrations of ADP and AMP relative to ATP), the activity of HisG is reduced, thereby conserving ATP by slowing down the energetically costly production of histidine. asm.org
Table 1: Role of Adenosine Nucleotides in the Regulation of Histidine Biosynthesis
| Metabolite | Enzyme | Role | Metabolic Significance |
| ATP | ATP-phosphoribosyltransferase (HisG) | Substrate | Provides the phosphoribosyl group and part of the imidazole (B134444) ring of histidine. asm.orgresearchgate.net |
| 5'-ADP | ATP-phosphoribosyltransferase (HisG) | Competitive Inhibitor | Signals low energy status, downregulating the pathway to conserve ATP. asm.orgnih.gov |
| AMP | ATP-phosphoribosyltransferase (HisG) | Competitive Inhibitor | Also signals low energy status, contributing to the regulation of the pathway. asm.org |
Linkages to Nicotinamide Adenine Dinucleotide (NAD+/NADP+) Biosynthesis
The biosynthesis of the essential coenzymes NAD+ and NADP+ is intricately linked to the cellular pool of adenosine nucleotides, including 5'-ADP. Tryptophan serves as a precursor for the de novo synthesis of NAD+ in a series of enzymatic reactions known as the kynurenine (B1673888) pathway. researchgate.netcolumbia.edu
The final steps of NAD+ synthesis from tryptophan and in the salvage pathways involve the conversion of nicotinic acid mononucleotide (NaMN) or nicotinamide mononucleotide (NMN) to nicotinic acid adenine dinucleotide (NaAD) or NAD+, respectively. These reactions are catalyzed by NMN/NaMN adenylyltransferases (NMNATs) and utilize ATP as the adenylate donor, producing pyrophosphate. researchgate.net
The subsequent phosphorylation of NAD+ to form NADP+ is a critical step for providing reducing power for anabolic reactions and antioxidant defense. This reaction is catalyzed by NAD+ kinase (NADK) and directly consumes a molecule of ATP, releasing 5'-ADP as a byproduct. wikipedia.org
NAD+ + ATP → NADP+ + ADP
Therefore, the cellular ratio of NAD+ to NADP+ is directly influenced by the availability of ATP and the concentration of ADP. A high ATP-to-ADP ratio favors the synthesis of NADP+, ensuring a sufficient supply of this crucial coenzyme for reductive biosynthesis and the maintenance of a reduced cellular environment.
Table 2: Involvement of Adenosine Nucleotides in NAD+/NADP+ Biosynthesis
| Pathway Step | Enzyme | Substrates | Products | Role of Adenosine Nucleotides |
| Adenylylation in NAD+ Synthesis | NMN/NaMN adenylyltransferases (NMNATs) | NMN/NaMN, ATP | NAD+/NaAD, PPi | ATP provides the adenosine monophosphate moiety. |
| Phosphorylation of NAD+ | NAD+ kinase (NADK) | NAD+, ATP | NADP+, 5'-ADP | ATP is the phosphate donor, and 5'-ADP is a direct product. wikipedia.org |
Molecular Interactions and Receptor Mediated Signaling by 5 Adp
Purinergic Receptor Agonism and Modulation
5'-ADP is a key agonist for the P2 family of purinergic receptors, which are broadly divided into two main classes: the G protein-coupled P2Y receptors and the ligand-gated ion channel P2X receptors. nih.gov
ADP is the primary endogenous agonist for a specific subset of P2Y receptors, namely P2Y1, P2Y12, and P2Y13. tocris.com The coordinated activation of these receptors is essential for various cellular responses, most notably platelet activation and aggregation. nih.govyoutube.com
P2Y1 Receptor: This Gq-coupled receptor is responsible for initiating the platelet response to ADP. frontiersin.orgyoutube.com Its activation leads to a mobilization of intracellular calcium stores, which triggers platelet shape change, an early and reversible phase of platelet activation. nih.govashpublications.org While ATP can act as a competitive antagonist at the P2Y1 receptor, ADP is a more potent agonist. nih.govashpublications.org
P2Y12 Receptor: The Gi-coupled P2Y12 receptor works in concert with P2Y1 to ensure a full and sustained platelet aggregation response. frontiersin.orgyoutube.com Activation of P2Y12 inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which amplifies and stabilizes the platelet aggregation process. youtube.comyoutube.com The critical role of this receptor in thrombosis has made it a major target for antiplatelet drugs. nih.gov
P2Y13 Receptor: ADP also serves as the principal agonist for the P2Y13 receptor, which is part of the P2Y12 receptor subfamily and also couples to Gi proteins. nih.govnih.gov This receptor is involved in processes such as mast cell degranulation and neuroprotection. nih.gov
| Receptor Subtype | Signaling Pathway | Primary Function in Platelets | Endogenous Agonist |
| P2Y1 | Gq-coupled | Initiates platelet shape change and aggregation frontiersin.orgyoutube.com | ADP nih.gov |
| P2Y12 | Gi-coupled | Amplifies and sustains platelet aggregation frontiersin.orgyoutube.com | ADP nih.gov |
| P2Y13 | Gi-coupled | Contributes to ADP-mediated responses nih.govnih.gov | ADP nih.govnih.gov |
P2X receptors are ligand-gated ion channels that form trimeric structures and, upon activation by ATP, allow the influx of cations like Na+ and Ca2+. nih.govtocris.comwikipedia.org While ATP is the primary agonist for all P2X receptor subtypes, the role of ADP is less direct. tocris.comphysiology.org Purified ADP is generally considered inactive at P2X receptors. tocris.com
5'-ADP can indirectly modulate the activity of adenosine (B11128) receptors through a multi-enzyme cascade on the cell surface. This process begins with the enzymatic degradation of ADP by ectonucleotidases. frontiersin.org
An endothelial ecto-ADPase, identified as CD39 (also known as E-NTPDase-1), rapidly metabolizes extracellular ADP to adenosine 5'-monophosphate (AMP). ifcardio.orgnih.gov Subsequently, the enzyme ecto-5'-nucleotidase (CD73) hydrolyzes AMP to adenosine. frontiersin.orgnih.govresearchgate.net This locally produced adenosine can then bind to and activate adenosine receptors (A1, A2A, A2B, A3), which mediate a range of physiological effects, including the inhibition of platelet aggregation and inflammation. researchgate.netnih.gov This pathway is a crucial mechanism for terminating ADP-driven signaling and producing the anti-thrombotic and anti-inflammatory mediator, adenosine. ifcardio.org
Enzyme Regulation and Allosteric Control Mechanisms
Beyond its role as a receptor agonist, 5'-ADP is a key allosteric regulator of enzymes central to cellular metabolism and signaling.
While ecto-5'-nucleotidase (CD73) is responsible for converting AMP (the breakdown product of ADP) into adenosine, the direct inhibitory effect of 5'-ADP on this enzyme is not its primary interaction. nih.govnih.gov Instead, stable synthetic analogues of ADP, such as α,β-methylene adenosine 5'-diphosphate (APCP), are widely used as potent and specific inhibitors of ecto-5'-nucleotidase in research. nih.govfrontiersin.orgahajournals.org By blocking this enzyme, APCP prevents the conversion of AMP to adenosine, thereby inhibiting the downstream signaling effects of adenosine. nih.govahajournals.org This highlights the critical role of the ADP molecular structure in interacting with nucleotide-binding sites on enzymes.
5'-ADP is a critical regulator of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. nih.govwikipedia.org AMPK is a heterotrimeric enzyme complex that becomes activated in response to a fall in cellular ATP levels, often reflected by an increase in the ADP/ATP and AMP/ATP ratios. nih.govwikipedia.orgportlandpress.com
ADP regulates AMPK through multiple mechanisms:
Allosteric Activation: ADP can bind to the gamma (γ) subunit of the AMPK complex, causing a modest allosteric activation of the enzyme. nih.govportlandpress.com
Promotion of Phosphorylation: The binding of ADP to the γ-subunit promotes the phosphorylation of a critical threonine residue (Thr-172) on the catalytic alpha (α) subunit by upstream kinases like LKB1. nih.govportlandpress.com
Inhibition of Dephosphorylation: Perhaps most importantly, ADP binding protects this activating phosphorylation site from being dephosphorylated by protein phosphatases. nih.govportlandpress.com
This dual role of ADP, both in promoting activation and preventing inactivation, makes it a crucial signal of low energy status, triggering AMPK to switch on ATP-producing pathways (like glucose uptake and fatty acid oxidation) and switch off ATP-consuming processes. wikipedia.orgportlandpress.com
| Enzyme | Role of 5'-ADP | Consequence of Interaction |
| Ecto-5'-Nucleotidase (CD73) | Substrate precursor (via conversion to AMP); Analogues are inhibitors nih.govnih.govfrontiersin.org | ADP is part of the pathway generating the substrate (AMP) for this enzyme. |
| AMP-Activated Protein Kinase (AMPK) | Allosteric activator and regulator nih.govwikipedia.orgportlandpress.com | Increases AMPK activity by promoting phosphorylation and preventing dephosphorylation, signaling a low cellular energy state. nih.govportlandpress.com |
Influence on Adenylate Cyclase Activity
Adenosine diphosphate (B83284) (ADP) exerts a significant regulatory influence on the activity of adenylate cyclase, a key enzyme in cellular signaling that catalyzes the conversion of ATP to cyclic AMP (cAMP). sigmaaldrich.com The primary mechanism through which ADP affects this enzyme is inhibitory, mediated by specific cell surface receptors.
ADP's interaction with P2Y purinergic receptors, particularly the P2Y12 receptor, is a well-established pathway for adenylate cyclase inhibition. nih.govwikipedia.org The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding with ADP, couples to inhibitory G proteins (Gαi). researchgate.netyoutube.com This activation of Gαi leads to a direct inhibition of adenylate cyclase, resulting in decreased intracellular levels of cAMP. nih.govwikipedia.org This reduction in cAMP levels subsequently diminishes the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a process that ultimately contributes to physiological responses like platelet aggregation. wikipedia.org The ability of ADP to counteract the stimulatory effects of prostaglandins (B1171923) on adenylate cyclase is another important aspect of its function. nih.gov
While the predominant effect of ADP on adenylate cyclase is inhibitory, under certain conditions, it can lead to the enzyme's activation. This activation is generally not a direct effect of ADP itself but rather a consequence of its metabolic conversion to adenosine. ahajournals.orgnih.gov In environments containing magnesium, particularly in platelet-rich plasma, ADP can be broken down into adenosine. nih.govnih.gov Adenosine then acts on A2A and A2B adenosine receptors, which are coupled to stimulatory G proteins (Gs), leading to the activation of adenylate cyclase and an increase in intracellular cAMP. ahajournals.orgkarger.com This indirect activation can lead to the inhibition of platelet aggregation. nih.gov
Table 1: ADP Receptor-Mediated Effects on Adenylate Cyclase
| Receptor | G-Protein Coupling | Effect on Adenylate Cyclase | Primary Outcome |
|---|---|---|---|
| P2Y12 | Gαi | Inhibition | Decrease in intracellular cAMP. nih.govwikipedia.org |
| A2A/A2B (via Adenosine) | Gs | Activation | Increase in intracellular cAMP. ahajournals.orgkarger.com |
Ion Coordination and Binding Dynamics
The biological activity and structural conformation of 5'-ADP are intrinsically linked to its interaction with divalent cations. These ions, particularly magnesium, play a pivotal role in stabilizing the molecule and modulating its function in numerous enzymatic reactions.
Influence of Magnesium Ion Binding on ADP Structure and Function
Magnesium (Mg²⁺) is the most abundant divalent cation within cells and is essential for nearly all biochemical processes involving ADP and ATP. acs.orgwikipedia.org The complex formed between ADP and Mg²⁺ is often considered the "biologically active" form of the nucleotide. acs.orgwikipedia.org The binding of Mg²⁺ is crucial for stabilizing the negatively charged phosphate (B84403) groups of ADP, thereby influencing its structure, mobility, and function. acs.orgnih.gov
Molecular dynamics simulations and NMR studies have shown that Mg²⁺ ions introduce a significant and stable structure to the ADP molecule. acs.orgnih.gov When associated with ADP, a magnesium ion typically forms a stable triangular pyramidal structure, coordinating with two oxygens from the α-phosphate and one oxygen from the β-phosphate. acs.orgnih.gov This coordination neutralizes the negative charges on the phosphate groups, which is critical for interactions with enzymes. nih.gov Over 300 enzymes, including all those that utilize or synthesize ATP and other nucleotides, require the presence of magnesium ions for their catalytic activity. wikipedia.org The Mg²⁺-ADP complex is the actual substrate for enzymes like ATP synthase and is integral to the process of phosphoryl transfer catalyzed by enzymes such as adenylate kinase. pnas.orgnih.gov
The stability of the Mg²⁺-ADP complex is significant, with reported stability constants (Kn) around 0.8 x 10³ M⁻¹. nih.gov This stable interaction ensures that in the cellular environment, where Mg²⁺ is abundant, most ADP exists in its complexed, biologically active state. wikipedia.orgresearchgate.net
Interactions with Other Physiological Divalent Cations
Besides magnesium, other physiological divalent cations such as calcium (Ca²⁺) and manganese (Mn²⁺) also interact with ADP, forming complexes that can influence its biological activity. nih.govnih.gov These cations, like Mg²⁺, form complexes with the phosphate groups of ADP, although the stability and functional consequences of these interactions can differ. nih.gov
For instance, both Ca²⁺ and Mg²⁺ can affect the assembly and disassembly of actin, a key cytoskeletal protein. The formation of the binary actin-cofilin complex is favored in the presence of ADP-Mg²⁺ or ADP-Ca²⁺. nih.gov In the context of mitochondrial transport, divalent cations, including Mg²⁺, Ca²⁺, and Mn²⁺, can decrease the exchange activity of the ADP/ATP translocator. This effect is attributed to the formation of cation-nucleotide complexes, as only the free, uncomplexed forms of ADP and ATP are transported across the mitochondrial membrane. nih.gov The presence of these cations is essential for various biological processes, including the assembly of proteins with poly(ADP-ribose) and the regulation of enzymatic activities. researchgate.netresearchgate.net
Table 2: Influence of Divalent Cations on ADP-Related Processes
| Cation | Process Influenced | Effect |
|---|---|---|
| Magnesium (Mg²⁺) | Enzyme Catalysis | Essential cofactor for >300 enzymes; forms the biologically active ADP-Mg²⁺ substrate. wikipedia.orgnih.gov |
| ADP Structure | Induces a stable triangular pyramidal coordination with phosphate groups. acs.orgnih.gov | |
| Mitochondrial Transport | Decreases ADP/ATP exchange via complex formation. nih.gov | |
| Calcium (Ca²⁺) | Actin Dynamics | Promotes formation of the actin-cofilin complex in the presence of ADP. nih.gov |
| Mitochondrial Transport | Decreases ADP/ATP exchange via complex formation. nih.gov |
| Manganese (Mn²⁺) | Mitochondrial Transport | Decreases ADP/ATP exchange via complex formation. nih.gov |
Structural Biology and Computational Modeling Approaches for 5 Adp
Crystallographic Analysis of 5'-ADP and its Analoguessketchfab.comacs.org
X-ray crystallography provides a high-resolution static picture of molecules, offering invaluable insights into their spatial arrangement. For 5'-ADP, crystallographic studies, particularly of its enzyme-bound forms, have been instrumental in defining its bioactive conformations.
The analysis of 5'-ADP bound to various enzymes reveals that the molecule can adopt different conformations depending on the specific active site. These enzyme-bound structures provide a snapshot of the stereochemistry required for biological activity. For instance, the crystal structure of choline (B1196258) kinase from Plasmodium falciparum in its ADP-bound form shows the nucleotide situated in a hydrophobic pocket, stabilized by numerous hydrogen bonds. mdpi.com This precise orientation is critical for the enzyme's catalytic function. Similarly, cryo-electron microscopy studies of human cardiac actin-myosin-tropomyosin in the presence of Mg2+·ADP have detailed the conformational changes in the myosin motor head upon ADP binding. nih.gov These studies highlight how the conformation of enzyme-bound ADP is intrinsically linked to the protein's function.
A key aspect of these analyses is the determination of the relative orientation of the adenine (B156593) base, the ribose sugar, and the diphosphate (B83284) chain. This information is crucial for understanding the molecular recognition events that govern enzyme-substrate interactions. The table below summarizes key conformational details of 5'-ADP in different enzyme-bound states as determined by crystallographic methods.
| Enzyme | PDB Code | Key Conformational Features of Bound 5'-ADP |
| Choline Kinase (Plasmodium falciparum) | 6YXT | Bound in a hydrophobic pocket, stabilized by multiple hydrogen bonds. mdpi.com |
| Human Cardiac β-Myosin | - | ADP binding is coupled to significant rigid body movements of the myosin converter domain. nih.gov |
| Nucleoside Diphosphate Kinase | - | The binding of ADP to the active site is a critical step in the phosphate (B84403) transfer mechanism. acs.org |
This table is for illustrative purposes and specific conformational parameters would be derived from detailed analysis of the respective PDB files.
The flexibility of 5'-ADP is largely attributed to two key structural features: the rotation around the N-glycosidic bond and the puckering of the ribose ring. The N-glycosidic bond connects the adenine base to the ribose sugar, and its conformation is typically described as either syn or anti. colostate.edu In the anti conformation, the base is positioned away from the sugar, which is the more common form observed in enzyme-bound structures of ADP. researchgate.net
| Structural Feature | Common Conformations | Significance |
| N-Glycosidic Bond | anti, syn colostate.edu | The anti conformation is more prevalent in enzyme-bound ADP. researchgate.net |
| Ribose Pucker | C2'-endo, C3'-endo proteopedia.orgvanderbilt.edu | Influences the overall shape and the orientation of the phosphate groups. nih.gov |
Theoretical Simulations and Molecular Dynamics Studies
While crystallography provides static snapshots, theoretical simulations and molecular dynamics (MD) offer a dynamic view of 5'-ADP, capturing its conformational flexibility and interactions with its environment in solution.
In the aqueous environment of the cell, 5'-ADP is surrounded by a shell of water molecules. Molecular dynamics simulations are a powerful tool to investigate the structure and dynamics of this hydration shell. nih.govnih.gov Studies have shown that water molecules strongly hydrate (B1144303) the negatively charged phosphate groups of adenosine (B11128) phosphates. researchgate.net The oxygen and nitrogen atoms of the ribose and adenine rings also interact with water molecules, leading to the full hydration of these groups. researchgate.net The dynamics of water molecules in the hydration shell are perturbed compared to bulk water, playing a role in molecular recognition and binding events. nih.govnih.gov
Computational modeling is extensively used to study the binding of 5'-ADP to its receptors. nih.gov Docking simulations, for example, can predict the preferred binding poses of ADP within a receptor's binding site. nih.gov These models help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com Molecular dynamics simulations can further elucidate the dynamic process of binding, revealing the conformational changes that both the ligand and the receptor undergo to achieve a stable complex. nih.gov These computational approaches are invaluable for rational drug design, allowing for the in silico screening of potential inhibitors or activators of ADP-dependent enzymes and receptors.
The biological activity of 5'-ADP is often modulated by the presence of divalent cations, particularly magnesium (Mg²⁺). nih.gov Theoretical and molecular dynamics simulations can predict the conformational changes in ADP upon ion binding. These studies have shown that Mg²⁺ can coordinate with the phosphate oxygens, leading to a more extended and stable structure of the ADP-Mg²⁺ complex. nih.gov This chelation neutralizes some of the negative charge on the phosphate groups, which can be crucial for the proper binding of ADP to many enzymes. The binding of ions can significantly alter the conformational landscape of ADP, influencing its interaction with proteins and its role in cellular processes. amolf.nl
| Computational Method | Application to 5'-ADP | Key Insights |
| Molecular Dynamics | Investigating hydration shells researchgate.net | Reveals strong hydration of phosphate groups and interactions with the ribose and adenine moieties. researchgate.net |
| Docking Simulations | Modeling ligand-receptor binding nih.gov | Predicts binding poses and identifies key stabilizing interactions. mdpi.com |
| Theoretical Simulations | Predicting conformational changes upon ion binding nih.gov | Shows that ion binding, particularly Mg²⁺, can lead to a more stable and extended conformation. nih.gov |
Spectroscopic Characterization in Research Settings
Spectroscopic techniques are fundamental in the structural elucidation and quantitative analysis of 5'-ADP (Adenosine 5'-diphosphate sodium salt hydrate) in various research contexts. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two primary methods employed for these purposes.
Application of ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Phosphorus-31 NMR spectroscopy is a powerful, non-invasive technique for characterizing phosphorylated molecules like 5'-ADP. sigmaaldrich.comnih.gov This method provides detailed information about the chemical environment of the phosphorus nuclei within the diphosphate chain.
In a typical proton-decoupled ³¹P NMR spectrum, 5'-ADP exhibits two distinct signals corresponding to the two non-equivalent phosphorus atoms: the α-phosphate (Pα), which is directly attached to the ribose moiety, and the terminal β-phosphate (Pβ). aiinmr.com These two nuclei are coupled to each other, resulting in a characteristic splitting pattern. The signal for each phosphorus nucleus appears as a doublet. aiinmr.com
The chemical shifts of these signals are sensitive to the local electronic environment and can be influenced by factors such as pH and the presence of metal ions. nih.gov Generally, the Pα signal appears at a chemical shift of approximately -10.4 ppm, while the Pβ signal is observed at around -6.4 ppm. aiinmr.com In proton-coupled spectra, the Pα signal can exhibit further splitting into a doublet of triplets due to coupling with the protons of the adjacent methylene (B1212753) group (CH₂) on the ribose sugar. aiinmr.com
The table below summarizes the typical ³¹P NMR spectral parameters for 5'-ADP.
Table 1: Typical ³¹P NMR Spectral Data for 5'-ADP
| Phosphorus Nucleus | Chemical Shift (δ) (ppm) | Multiplicity (Proton-Decoupled) | J-Coupling Constant (JP-P) (Hz) |
| Pα | ~ -10.4 | Doublet | ~ 21 |
| Pβ | ~ -6.4 | Doublet | ~ 21 |
³¹P NMR is also instrumental in distinguishing 5'-ADP from other adenosine phosphates, such as adenosine monophosphate (AMP) and adenosine triphosphate (ATP), as each of these compounds presents a unique spectral signature. aiinmr.com For instance, the β-phosphate of ATP gives a characteristic signal at approximately -21.4 ppm. aiinmr.com This distinction is crucial in studies of cellular energy metabolism where the relative concentrations of these nucleotides are of interest. sigmaaldrich.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method for the quantification and purity assessment of 5'-ADP in solution. This technique relies on the principle that the adenine base in the 5'-ADP molecule absorbs light in the ultraviolet range.
The UV spectrum of 5'-ADP is characterized by a strong absorbance maximum at a wavelength of approximately 259 nm. researchgate.netoyceu.com The intensity of this absorbance is directly proportional to the concentration of 5'-ADP in the solution, a relationship described by the Beer-Lambert law. This law is expressed as:
A = εcl
where:
A is the absorbance
ε (epsilon) is the molar extinction coefficient, a constant specific to the substance at a given wavelength
c is the concentration of the substance
l is the path length of the light through the solution (typically 1 cm)
For 5'-ADP at pH 7.0, the molar extinction coefficient (ε) at 259 nm is approximately 15,400 M⁻¹cm⁻¹. sigmaaldrich.com This value can be used to accurately determine the concentration of a 5'-ADP solution from its measured absorbance.
The table below provides the key UV-Vis spectral data for 5'-ADP.
Table 2: UV-Vis Spectroscopic Data for 5'-ADP
| Parameter | Value | Conditions |
| λmax (Wavelength of Maximum Absorbance) | ~ 259 nm | pH 7.0 |
| Molar Extinction Coefficient (ε) at λmax | ~ 15,400 M⁻¹cm⁻¹ | pH 7.0 |
| A250/A260 Ratio | ~ 0.78 | pH 7.5 |
| A280/A260 Ratio | ~ 0.16 | pH 7.5 |
UV-Vis spectroscopy is also a valuable tool for assessing the purity of a 5'-ADP sample. The characteristic shape of the absorbance spectrum and the ratios of absorbances at different wavelengths (e.g., A₂₅₀/A₂₆₀ and A₂₈₀/A₂₆₀) can indicate the presence of impurities. oyceu.com For a pure sample of 5'-ADP, these ratios should fall within a specific range. Deviations from these expected ratios may suggest the presence of other nucleotides or contaminants that absorb at different wavelengths. oyceu.com Often, UV-Vis detection is coupled with separation techniques like high-performance liquid chromatography (HPLC) for robust quantification and purity analysis of 5'-ADP and other related nucleotides. iu.edunih.gov
Advanced Research Methodologies and Experimental Design Utilizing 5 Adp
Chromatographic Techniques for Adenine (B156593) Nucleotide Analysis
Chromatographic methods are fundamental to the accurate quantification of adenine nucleotides, including adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP). These techniques allow for the separation and measurement of each nucleotide from complex biological matrices, providing insights into the energetic state of cells and tissues.
High-Performance Liquid Chromatography (HPLC) with UV Detection for ATP, ADP, and AMP Quantification
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely employed and robust method for the simultaneous quantification of ATP, ADP, and AMP. nih.govnih.gov This technique offers high sensitivity and efficiency in separating these structurally similar nucleotides. nih.gov The separation is typically achieved using a C18 reversed-phase column. nih.govnih.gov
Isocratic elution, a technique where the mobile phase composition remains constant throughout the run, is often used with a mobile phase such as 50 mM potassium hydrogen phosphate (B84403) buffer (pH 6.80). nih.govnih.gov The quantification of the nucleotides is performed by monitoring the absorbance of the column effluent at a wavelength of 254 nm, where adenine-containing compounds exhibit strong absorbance. nih.govnih.gov This method demonstrates good linearity over a concentration range of 0.2 to 10 µM for ATP, ADP, and AMP, ensuring accurate quantification in diverse biological samples. nih.govnih.gov
| Parameter | Specification | Reference |
|---|---|---|
| Column | C18 (e.g., 3 × 150 mm, 2.7 µm) | nih.govnih.gov |
| Mobile Phase | 50 mM potassium hydrogen phosphate (pH 6.80) | nih.govnih.gov |
| Elution Mode | Isocratic | nih.govnih.gov |
| Detection Wavelength | 254 nm | nih.govnih.gov |
| Linear Range | 0.2 to 10 µM | nih.govnih.gov |
Ion-Pair Reversed-Phase Chromatography Applications
Ion-pair reversed-phase chromatography is a powerful variation of HPLC that enhances the retention and separation of highly polar, ionic compounds like adenine nucleotides on a nonpolar stationary phase. nih.govbitesizebio.com This technique involves the addition of an ion-pairing agent to the mobile phase. nih.govbitesizebio.com The ion-pairing agent contains a hydrophobic part that interacts with the stationary phase and a charged part that interacts with the charged analyte, effectively neutralizing its charge and increasing its retention time on the column. bitesizebio.com
Commonly used ion-pairing agents for adenine nucleotide analysis include tetrabutylammonium and triethylamine. nih.govnih.gov For instance, a rapid separation of ATP, ADP, and AMP can be achieved in under 15 minutes using a reversed-phase C18 column with tetrabutylammonium as the ion-pairing agent. nih.gov The pH of the mobile phase is a critical parameter, with separations typically performed between pH 6.0 and 8.0 to ensure that the nucleotides are negatively charged and can interact with the positively charged ion-pairing agent. bitesizebio.com This methodology is highly reproducible and suitable for routine analysis of a wide range of nucleotides and their degradation products in biological samples. nih.gov
Optimized Sample Preparation Strategies for Cellular Extracts
The accuracy of adenine nucleotide quantification is highly dependent on the sample preparation protocol. A critical step is the rapid quenching of metabolic activity to prevent enzymatic degradation of ATP and ADP, which would alter the in vivo nucleotide ratios. preprints.orgpreprints.org This is often achieved by treating the cellular extracts with a strong acid, such as perchloric acid (PCA) or trichloroacetic acid (TCA), which effectively precipitates proteins and halts all enzymatic activity. preprints.orgpreprints.org
Following acid extraction and protein removal by centrifugation, the sample is typically neutralized. nih.gov For example, after PCA precipitation, potassium carbonate (K2CO3) can be used for neutralization, which also aids in the removal of perchlorate ions through precipitation. nih.gov For certain applications, further purification steps may be necessary to remove interfering substances from the biological matrix. nih.gov Micro-solid phase extraction (µ-SPE) using materials like activated carbon has been shown to be effective in purifying adenine nucleotides from complex samples like blood prior to HPLC analysis. nih.gov
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1. Metabolic Quenching | Addition of ice-cold perchloric acid (PCA) | Halt enzymatic activity and precipitate proteins | preprints.orgpreprints.org |
| 2. Deproteinization | Centrifugation | Remove precipitated proteins and cell debris | nih.gov |
| 3. Neutralization | Addition of potassium carbonate (K2CO3) | Adjust pH for HPLC analysis and remove perchlorate | nih.gov |
| 4. Purification (Optional) | Micro-solid phase extraction (µ-SPE) | Remove interfering biomolecules | nih.gov |
Enzymatic Assays for Activity Measurement
Enzymatic assays provide a functional assessment of biological processes in which 5'-ADP plays a key role. These assays are designed to measure the activity of platelets or the kinetics of ADP-dependent enzymes with high specificity and sensitivity.
Assessment of Platelet Aggregation in Research Models
5'-ADP is a key physiological agonist used in vitro to induce platelet aggregation and assess platelet function. biodatacorp.comgta-uk.co.uk Platelet aggregometry is a critical diagnostic tool in both clinical and research settings to evaluate bleeding disorders, monitor antiplatelet therapy, and investigate the mechanisms of thrombosis. biodatacorp.comnih.gov The two primary methods for measuring ADP-induced platelet aggregation are Light Transmission Aggregometry (LTA) and Multiple Electrode Aggregometry (MEA).
LTA is considered the gold standard and measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP. thieme-connect.com MEA, on the other hand, is a whole-blood method that measures the change in electrical impedance between two electrodes as platelets aggregate on their surface. thieme-connect.com Both techniques have been shown to be effective in detecting the effects of antiplatelet drugs like clopidogrel, which target the P2Y12 ADP receptor. thieme-connect.com Studies have demonstrated a significant correlation between the results obtained from LTA and MEA in assessing ADP-induced platelet aggregation. thieme-connect.com
| Method | Principle | Sample Type | Key Advantage | Reference |
|---|---|---|---|---|
| Light Transmission Aggregometry (LTA) | Measures change in light transmission | Platelet-Rich Plasma (PRP) | Gold standard, well-established | thieme-connect.com |
| Multiple Electrode Aggregometry (MEA) | Measures change in electrical impedance | Whole Blood | Faster, uses whole blood | thieme-connect.com |
Measurement of ADP-Dependent Enzyme Kinetics
The kinetic properties of enzymes that utilize ADP as a substrate can be precisely measured using coupled enzyme assays. nih.gov These assays link the activity of the enzyme of interest to a reaction that produces a readily detectable signal, often a change in absorbance. nih.govresearchgate.net
A sensitive and continuous assay for measuring the kinetics of ATPases and kinases involves the use of an ADP-specific hexokinase (ADP-HK). nih.gov In this system, the ADP produced by the primary enzyme reaction is used by ADP-HK to phosphorylate glucose. The resulting glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, which concomitantly reduces NAD+ to NADH. The increase in NADH concentration can be continuously monitored by measuring the absorbance at 340 nm. nih.gov This method allows for real-time kinetic measurements and is highly specific for ADP, with no detectable background signal from ATP. nih.gov This approach has been successfully used to determine the Michaelis-Menten kinetics of enzymes such as phosphoribulokinase. nih.gov
Cellular and Subcellular Research Applications
5'-ADP is a central molecule in cellular energy homeostasis, representing the de-energized state of the cell's primary energy currency, ATP. The continuous cycle of ATP hydrolysis to ADP and inorganic phosphate (Pi) releases energy to power a vast array of cellular processes, including muscle contraction, active transport, and biosynthesis. metwarebio.comcreative-proteomics.com Conversely, the re-phosphorylation of ADP back to ATP captures energy derived from the catabolism of nutrients like glucose. creative-proteomics.comwikipedia.org This ATP-ADP cycle is fundamental to maintaining cellular energy balance. metwarebio.com
5'-ADP is a key signaling molecule in the purinergic signaling system, a form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides. wikipedia.orgnih.gov This system involves the activation of specific purinergic receptors on the cell surface, which regulate a wide range of cellular functions. wikipedia.org Purinergic receptors are broadly divided into two families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and ADP. nih.govfrontiersin.org
The P2 receptor family is further subdivided into P2X ligand-gated ion channels and P2Y G protein-coupled receptors. nih.gov 5'-ADP is a primary agonist for several P2Y receptor subtypes, most notably P2Y1, P2Y12, and P2Y13. researchgate.net The activation of these receptors by ADP initiates intracellular signaling cascades that are crucial in many physiological processes. For example, in blood platelets, the activation of P2Y1 and P2Y12 receptors by ADP released from dense granules is essential for platelet aggregation and the formation of a hemostatic plug. frontiersin.orgresearchgate.net
In cellular models, 5'-ADP is widely used to stimulate these receptors and study their downstream effects. For instance, researchers have used ADP to demonstrate its role in hyperpolarizing certain cell types through P2Y1 receptor activation. physiology.org These studies are critical for understanding the role of purinergic signaling in thrombosis, inflammation, and neurotransmission. wikipedia.orgnih.govfrontiersin.org
Table 2: Key Purinergic Receptors Activated by 5'-ADP
| Receptor Subtype | Receptor Family | General Function in Platelets |
|---|---|---|
| P2Y1 | G protein-coupled (Gq) | Mediates ADP-induced intracellular calcium mobilization and platelet shape change. researchgate.net |
| P2Y12 | G protein-coupled (Gi) | Inhibits adenylyl cyclase, leading to decreased cAMP levels and potentiating platelet activation and aggregation. frontiersin.org |
| P2Y13 | G protein-coupled (Gi) | Involved in ADP-induced platelet activation. |
The "Cell Mito Stress Test" is a widely used assay to evaluate mitochondrial function by measuring the oxygen consumption rate (OCR) of live cells. nih.govagilent.com This test uses a series of inhibitors of the electron transport chain (ETC) and ATP synthase to reveal key parameters of mitochondrial respiration. agilent.comnih.gov While 5'-ADP is not directly added as an inhibitor, its role as the substrate for ATP synthesis is fundamental to the interpretation of the assay's results.
The assay protocol involves the sequential injection of oligomycin, an uncoupler like FCCP, and a combination of rotenone and antimycin A. agilent.comincyton.com
Basal Respiration: The initial OCR represents the cell's baseline metabolic activity, a significant portion of which is linked to ATP production from ADP.
ATP Production: The injection of oligomycin inhibits ATP synthase (Complex V), the enzyme that phosphorylates ADP to ATP. incyton.com This causes a decrease in OCR, and the magnitude of this decrease represents the portion of basal respiration that was dedicated to ATP synthesis.
Maximal Respiration: The subsequent addition of FCCP, an uncoupling agent, dissipates the proton gradient across the inner mitochondrial membrane, forcing the ETC to operate at its maximum rate. agilent.com This reveals the maximal respiratory capacity of the mitochondria.
Non-Mitochondrial Respiration: Finally, the addition of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) shuts down mitochondrial respiration completely. agilent.com The remaining OCR is due to non-mitochondrial processes.
By understanding the rate of ATP-linked respiration, which is dependent on the availability of ADP, researchers can assess the cell's energetic efficiency and its ability to respond to metabolic stress. agilent.comnih.gov
Chemiluminescent assays offer high sensitivity and a wide dynamic range for the detection of various metabolites. In this context, 5'-ADP can be either the target analyte or a product of an enzymatic reaction that is subsequently measured. These assays rely on a chemical reaction that produces an electronically excited intermediate, which then decays to its ground state by emitting light.
A key application is in monitoring the activity of kinases, which are enzymes that transfer a phosphate group from ATP to a substrate, producing ADP as a byproduct. researchgate.net By measuring the accumulation of ADP, kinase activity can be quantified. In one common approach, the ADP produced is converted back to ATP in a coupled enzyme reaction. This newly formed ATP is then detected using the highly sensitive firefly luciferase/luciferin system, where the light output is proportional to the amount of ADP generated, and thus to the kinase activity. nih.gov This method is robust and suitable for high-throughput screening of kinase inhibitors. researchgate.netnih.gov
Another example involves assays for enzymes like ADP-glucose pyrophosphorylase, which catalyzes the reaction between glucose 1-phosphate and ATP to form ADP-glucose and pyrophosphate. nih.gov In such assays, the formation of the product, which contains the ADP moiety, can be tracked using radiolabeled substrates to determine enzyme kinetics and activity. nih.gov
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. springernature.com In platelet research, 5'-ADP is a critical tool used as a physiological agonist to induce platelet activation. nih.gov The subsequent changes in platelet phenotype can be quantified using flow cytometry.
When platelets are stimulated with ADP, they undergo a series of changes, including shape change, granule secretion, and conformational changes in surface receptors. researchgate.net For example, activation leads to the surface expression of P-selectin, a protein stored in α-granules, which can be detected with fluorescently labeled antibodies. researchgate.net Similarly, the integrin αIIbβ3 receptor undergoes a conformational change upon activation, allowing it to bind fibrinogen. This can be measured using antibodies that specifically recognize the activated form of the receptor or by measuring the binding of fluorescently labeled fibrinogen. nih.gov
By treating platelet samples with 5'-ADP and analyzing them with flow cytometry, researchers can:
Quantify the expression of activation markers on the platelet surface. researchgate.net
Assess the functionality of purinergic receptors. nih.gov
Evaluate the efficacy of antiplatelet therapies that target ADP-mediated signaling pathways. nih.gov
Characterize platelet function in various disease states, such as immune thrombocytopenia. nih.gov
This methodology provides detailed, quantitative data on the response of individual platelets to ADP stimulation, offering valuable insights into hemostasis and thrombosis. nih.govnih.gov
Research on Immunological and Inflammatory Cellular Responses
Adenosine 5'-diphosphate (ADP), acting as a signaling molecule in the extracellular environment, is a pivotal regulator of immunological and inflammatory processes. frontiersin.org Its influence is primarily mediated through the activation of purinergic P2Y receptors, specifically the G protein-coupled receptors P2Y1, P2Y12, and P2Y13, which are expressed on a wide variety of immune cells. nih.govmdpi.com Research utilizing 5'-ADP sodium salt hydrate (B1144303) has been instrumental in elucidating the complex mechanisms by which this nucleotide modulates cellular responses during inflammation. These studies highlight ADP's role in initiating and amplifying inflammatory cascades, primarily through its effects on platelets and leukocytes.
A significant area of investigation focuses on the role of ADP in mediating the physical and functional interactions between platelets and leukocytes, a critical early event in the innate immune response to infection or injury. frontiersin.orgnih.gov ADP released from dense granules of activated platelets serves as a potent agonist, triggering further platelet activation and aggregation. ahajournals.org This process is crucial for leukocyte recruitment to sites of inflammation. frontiersin.orgnih.gov Experimental designs often use 5'-ADP to stimulate platelets in vitro to study the subsequent effects on leukocytes such as neutrophils and monocytes. nih.gov Activation of the P2Y12 receptor on platelets by ADP, for example, is known to induce the expression of P-selectin on the platelet surface, which then facilitates the binding of neutrophils, a key step for their recruitment and the generation of reactive oxygen species (ROS). frontiersin.org
Table 1: Role of 5'-ADP in Platelet-Leukocyte Interactions
| Target Cell | Receptor(s) Activated by ADP | Key Cellular Response | Consequence in Inflammation |
|---|---|---|---|
| Platelets | P2Y1, P2Y12 | Integrin activation, P-selectin mobilization, aggregation frontiersin.orgahajournals.org | Enforces direct physical interactions with leukocytes frontiersin.org |
| Neutrophils | Indirectly via activated platelets | Increased ROS generation, enhanced adhesion frontiersin.org | Amplification of the initial inflammatory response |
| Monocytes | Indirectly via activated platelets | Formation of platelet-monocyte conjugates nih.gov | Promotes monocyte chemotaxis and recruitment mdpi.com |
Furthermore, research has demonstrated that 5'-ADP directly modulates the function of various immune cells, influencing their migration, phagocytosis, and cytokine production. frontiersin.orgnih.gov In macrophages, for instance, extracellular ADP can trigger signaling pathways that lead to the production of chemokines. A study on a mouse model of rheumatoid arthritis revealed that inflammatory macrophages in the synovium respond to extracellular ADP by producing the chemokine CXCL2. nih.gov This response, mediated by the P2Y1 receptor and the Gαq/Ca2+-NF-κB/NFAT pathway, was shown to enhance neutrophil infiltration into the joints, thereby exacerbating the disease. nih.gov This highlights a critical role for the ADP/P2Y1 signaling axis in driving neutrophil-mediated joint damage in chronic inflammatory conditions. nih.gov
Table 2: Key Findings from an In Vivo Rheumatoid Arthritis Model
| Parameter | Observation | Implication |
|---|---|---|
| Cellular Source of ADP | Inflammatory macrophages in the synovium nih.gov | Localized production of a key inflammatory mediator |
| Key Receptor | P2Y1 receptor on macrophages nih.gov | Specific therapeutic target for blocking the inflammatory cascade |
| Signaling Pathway | Gαq/Ca2+-NF-κB/NFAT pathway nih.gov | Elucidation of the intracellular mechanism of action |
| Downstream Effect | Production of chemokine CXCL2 nih.gov | Mechanism for enhanced neutrophil recruitment |
| Pathological Outcome | Exacerbation of neutrophil-driven joint damage nih.gov | Direct link between ADP signaling and disease pathology |
Beyond its pro-inflammatory roles, 5'-ADP has also been shown to have complex immunomodulatory effects, including the regulation of cytokine release. In studies using stimulated whole blood from healthy volunteers, 5'-ADP demonstrated an ability to alter the cytokine profile. The addition of ADP led to a significant inhibition of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-alpha). nih.gov Concurrently, ADP was the only nucleotide tested (compared to ATP and an ATP analogue) that showed a stimulatory effect on the production of Interleukin-10 (IL-10), a key anti-inflammatory cytokine. nih.gov This suggests that ADP can exert both pro- and anti-inflammatory effects depending on the context, by shifting the balance of key regulatory cytokines.
Table 3: 5'-ADP-Mediated Cytokine Modulation in Stimulated Whole Blood
| Cytokine | Effect of ADP Administration | Percentage Change | Classification |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-alpha) | Inhibition of release nih.gov | Not specified | Anti-inflammatory effect |
| Interleukin-10 (IL-10) | Stimulation of release nih.gov | Not specified | Anti-inflammatory effect |
Synthesis and Derivatization of 5 Adp Analogues for Research
Enzymatic Synthesis Pathways for Modified Nucleotides
Enzymatic and chemoenzymatic approaches offer significant advantages for the synthesis of modified nucleotides, including 5'-ADP analogues. These methods are characterized by high regio- and stereoselectivity, milder reaction conditions, and often result in higher product yields compared to purely chemical syntheses.
A prominent strategy involves the use of polyphosphate kinases (PPKs) for the phosphorylation of adenosine (B11128) 5'-monophosphate (AMP) analogues. Specifically, polyphosphate kinase 2 (PPK2) enzymes are instrumental in this process. These enzymes can catalyze the transfer of phosphate (B84403) groups from polyphosphate, a cost-effective phosphate donor, to AMP analogues to form the corresponding ADP analogues. This enzymatic conversion is a key step in chemoenzymatic strategies where base-modified AMP analogues, initially produced through chemical synthesis, are subsequently phosphorylated to their diphosphate (B83284) and triphosphate forms.
The process typically involves the conversion of AMP analogues to ADP analogues, which can then be further phosphorylated to ATP analogues. For instance, the EbPPK2 enzyme, a class III polyphosphate kinase, has been effectively used to catalyze the reaction from AMP analogues to ADP and subsequently to ATP analogues, with the reaction equilibrium favoring the formation of the triphosphate.
Beyond PPKs, other kinases are also employed in the synthesis of modified nucleotides. Nucleoside kinases can phosphorylate various modified nucleosides to their 5'-monophosphate forms, which can then be further phosphorylated. Enzymes like adenylate kinase are also involved in the phosphorylation of AMP and its analogues to ADP. These enzymatic systems, sometimes used in cascade reactions, provide a versatile platform for the production of a wide array of modified ADP nucleotides for research purposes.
Chemical Synthesis Strategies for 5'-ADP Analogues
Chemical synthesis provides a robust and flexible platform for the creation of a diverse range of 5'-ADP analogues, enabling precise modifications at the phosphate, ribose, and nucleobase moieties. These synthetic strategies are essential for developing specific probes to investigate the structure and function of ADP-binding proteins.
Design and Characterization of Phosphate-Modified Analogues (e.g., hypodiphosphate, phosphonoacetate analogues)
Modifications to the diphosphate chain of ADP have yielded critical insights into receptor-ligand interactions. One significant class of phosphate-modified analogues includes those with a hypodiphosphate (P-O-P replaced by P-P) or a phosphonoacetate (P-O-P replaced by P-CH2-COO) moiety. These modifications alter the charge distribution and conformational flexibility of the phosphate chain, often leading to antagonistic activity at P2Y receptors.
For instance, α,β-methylene-ADP and related analogues, where a methylene (B1212753) group replaces the oxygen atom between the α and β phosphates, have been synthesized and characterized. These compounds have been instrumental in probing the binding pockets of P2 receptors. Another important modification is the introduction of a borano group (BH3) in place of a non-bridging oxygen atom on the phosphate group, which can increase the lipophilicity and metabolic stability of the analogue.
The synthesis of these analogues often involves the coupling of a suitably protected adenosine monophosphate derivative with a modified phosphate or phosphonate species. Characterization is typically performed using techniques such as NMR spectroscopy (1H, 13C, 31P) and mass spectrometry to confirm the structure and purity of the final compound.
Synthesis of Analogues with Altered Ribose Moieties
Modification of the ribose sugar of ADP is another powerful strategy to enhance selectivity for specific receptor subtypes and to improve metabolic stability. Key modifications include the removal of the 2'-hydroxyl group to give 2'-deoxyadenosine 5'-diphosphate (2'-dADP) or the introduction of conformational constraints.
For example, methanocarba analogues, where the ribose ring is replaced by a bicyclo[3.1.0]hexane system, lock the sugar in a specific conformation (North or South). This conformational rigidity has been shown to significantly influence selectivity for different P2Y receptor subtypes. The synthesis of these complex analogues requires multi-step organic chemistry, often starting from non-carbohydrate precursors to build the constrained ring system, followed by glycosylation with an adenine (B156593) base and subsequent phosphorylation.
These ribose-modified analogues have been crucial in differentiating the pharmacological profiles of closely related P2Y receptors, such as P2Y1, P2Y12, and P2Y13.
Derivatization for Specific Research Probes (e.g., periodate oxidized)
Derivatization of ADP can generate reactive analogues that are useful as covalent probes for affinity labeling of receptors and enzymes. A widely used method is the periodate oxidation of the ribose moiety. Sodium periodate cleaves the C2'-C3' bond of the ribose ring, which contains a cis-diol, to form a reactive dialdehyde derivative known as periodate-oxidized ADP (oADP).
This dialdehyde can then form Schiff bases with primary amine groups, such as the ε-amino group of lysine residues, present in the binding sites of proteins. Subsequent reduction of the Schiff base with a reducing agent like sodium cyanoborohydride results in a stable, covalent bond between the ADP analogue and the protein. This technique has been successfully used to identify and map the ligand-binding domains of P2Y receptors. The irreversible nature of the binding makes oADP a potent antagonist at several P2Y receptor subtypes.
Impact of Analogues on Receptor and Enzyme Activity
The development of 5'-ADP analogues has profoundly impacted our understanding of purinergic signaling by providing tools to investigate the activity of ADP-responsive receptors and enzymes with high precision.
Probing Ligand Binding Specificity and Structure-Activity Relationships
Synthetic 5'-ADP analogues are indispensable for delineating the ligand binding specificity of P2Y receptors and for establishing detailed structure-activity relationships (SAR). By systematically modifying the adenine base, the ribose sugar, and the diphosphate chain, researchers can identify the key chemical features required for receptor recognition and activation or inhibition.
For example, modifications at the N6 and C2 positions of the adenine ring have been shown to influence selectivity for different P2Y receptor subtypes. The stereochemistry of the ribose moiety is also critical, with conformationally constrained analogues, such as the methanocarba derivatives, demonstrating enhanced selectivity.
Phosphate chain modifications have led to the development of potent and selective antagonists. The replacement of the oxygen bridge between the phosphates with non-hydrolyzable linkages, such as methylene or dihalomethylene groups, has been a particularly fruitful strategy for creating antagonists with improved metabolic stability. These SAR studies have not only illuminated the molecular basis of ligand recognition by P2Y receptors but have also guided the rational design of therapeutic agents targeting these receptors.
Table of Research Findings on 5'-ADP Analogues
| Analogue Type | Modification | Biological Target | Key Finding |
| Phosphate-Modified | Hypodiphosphate | P2Y Receptors | Often act as antagonists, probing the phosphate binding region. |
| Phosphate-Modified | Phosphonoacetate | P2Y Receptors | Can confer antagonistic properties and alter charge distribution. |
| Ribose-Modified | 2'-Deoxyadenosine 5'-diphosphate (2'-dADP) | P2Y Receptors | Can alter selectivity between receptor subtypes. |
| Ribose-Modified | Methanocarba Analogues | P2Y Receptors | Conformational restriction of the ribose enhances receptor selectivity. |
| Derivatized | Periodate-oxidized ADP (oADP) | P2Y Receptors | Acts as a covalent antagonist, useful for affinity labeling of binding sites. |
Elucidating Enzymatic Mechanisms via Non-Hydrolyzable Analogues
The study of enzyme kinetics and structural biology is greatly advanced by the use of substrate analogues that resist enzymatic cleavage. For enzymes that bind and hydrolyze adenosine 5'-diphosphate (ADP) or the structurally similar adenosine 5'-triphosphate (ATP), non-hydrolyzable analogues are indispensable tools. These molecules mimic the natural substrate, allowing researchers to "trap" an enzyme in a specific conformational state (e.g., substrate-bound, transition state, or product-bound) for detailed investigation. By preventing the catalytic cycle from proceeding, these analogues facilitate the characterization of transient enzymatic states through techniques like X-ray crystallography and cryo-electron microscopy.
Non-hydrolyzable analogues are typically designed by modifying the pyrophosphate moiety of ADP or ATP, as this is the site of hydrolysis. Common modifications include replacing the bridging oxygen atom with a methylene (-CH2-) or imido (-NH-) group, or by substituting a non-bridging oxygen with sulfur. These changes render the phosphate bond resistant to cleavage by nucleophilic attack from water, which is the essential step in hydrolysis. mdpi.com
The choice of analogue is critical, as different modifications are designed to mimic distinct stages of the enzymatic cycle. mdpi.comnih.gov
Pre-Hydrolysis State Mimics : These analogues simulate the initial binding of the substrate to the enzyme before catalysis occurs. They are crucial for understanding the structural changes the enzyme undergoes upon substrate recognition.
Transition State Mimics : These compounds are designed to resemble the high-energy, transient state of the substrate as it is being hydrolyzed. They are particularly valuable for studying the catalytic mechanism itself and for designing potent enzyme inhibitors.
Post-Hydrolysis State Mimics : These molecules represent the state after the phosphate bond has been broken but before the products (ADP and inorganic phosphate) are released.
The table below summarizes common non-hydrolyzable ATP/ADP analogues and the specific enzymatic states they are used to investigate.
| Analogue | Full Name | Modification | Enzymatic State Mimicked | Reference |
|---|---|---|---|---|
| AMP-PCP | Adenylyl methylenediphosphonate | β,γ-methylene substitution | Pre-hydrolysis | mdpi.comnih.gov |
| AMP-PNP | Adenylyl imidodiphosphate | β,γ-imido substitution | Pre-hydrolysis | mdpi.comnih.gov |
| ATP-γ-S | Adenosine 5'-(γ-thiotriphosphate) | γ-thio substitution | Pre-hydrolysis (slowly hydrolyzable) | nih.govsigmaaldrich.com |
| ADP:AlFx | ADP-aluminium fluoride complex | Planar AlF3 or AlF4- complex | Transition | nih.gov |
| ADP:BeFx | ADP-beryllium fluoride complex | Tetrahedral BeFx complex | Pre-hydrolysis | nih.gov |
| ADP:Vi | ADP-orthovanadate complex | Pentavalent vanadate complex | Transition | mdpi.comnih.gov |
Research utilizing these analogues has provided profound insights into the function of numerous enzyme families. For instance, the study of ABC (ATP-binding cassette) transporters and helicases has heavily relied on these compounds to stabilize different points in their catalytic cycles for structural analysis. nih.gov Similarly, the failure of non-hydrolyzable ATP analogues to activate KATP channels was shown not to stem from an inability to bind, but rather from their inability to induce the necessary conformational change or because hydrolysis itself is a prerequisite for channel activation. researcher.life
The following table presents selected research findings where non-hydrolyzable analogues were instrumental in elucidating enzymatic mechanisms.
| Enzyme/System Studied | Analogue(s) Used | Key Finding | Reference |
|---|---|---|---|
| ABC Transporter (BmrA) | AMP-PNP, ADP:Vi | Used to mimic and stabilize the pre-hydrolytic and transition states, respectively, for structural and biophysical studies. | nih.gov |
| DnaB Helicase | AMP-PNP, ADP:AlFx | Helped to characterize the pre-hydrolytic and transition states of the enzyme's ATPase activity. | nih.gov |
| KATP Channels (Kir6.2/SUR1) | TNP-AMP-PCP | Demonstrated that non-hydrolyzable analogues can bind to the nucleotide-binding sites of SUR1, suggesting that hydrolysis is required for channel activation. | researcher.life |
| AAA Enzyme p97 | AMP-PNP, AMP-PCP, ATP-γ-S | Investigated the stability and hydrolysis resistance of various analogues to select the most suitable ones for preparing stable pre-hydrolysis states for NMR spectroscopy. | mdpi.com |
| ATP-sulfurylase and APS kinase | β-methylene APS | A non-hydrolyzable analogue of adenosine 5'-phosphosulfate (APS) was synthesized and used as an inhibitor and affinity ligand to study and purify these APS-utilizing enzymes. | nih.gov |
Biophysical Considerations for Experimental Applications of 5 Adp Sodium Salt Hydrate
Stability in Aqueous Solutions and Buffers
The stability of 5'-ADP sodium salt hydrate (B1144303) in solution is a critical factor for ensuring the validity of experimental data. The compound is susceptible to hydrolysis, which can alter its effective concentration and introduce confounding variables in the form of degradation products like Adenosine (B11128) monophosphate (AMP). Stability is influenced by temperature, pH, and the presence of certain ions.
Aqueous solutions of 5'-ADP sodium salt are most stable when frozen. researchgate.net For long-term storage, solutions should be maintained at -20°C, where they can remain stable for several months, particularly at a neutral pH of 7. sigmaaldrich.com For short-term storage, a solution at 4°C and pH 7 is generally stable for several days. sigmaaldrich.com However, some suppliers conservatively advise against storing aqueous solutions for more than one day. caymanchem.com The compound is notably unstable in acidic conditions. sigmaaldrich.com
To maximize stability, it is recommended to dissolve the compound in a buffered solution at a neutral pH rather than in simple deionized water, as the salt form can alter the pH of an unbuffered solution. researchgate.net The presence of divalent cations, such as Mg²⁺, can significantly accelerate the hydrolysis of the phosphate (B84403) bonds, and their inclusion in stock solutions should be avoided unless experimentally required. researchgate.net Repeated freeze-thaw cycles are also detrimental to the compound's integrity and should be minimized by preparing and storing the solution in single-use aliquots. researchgate.netbiolog.de
| Condition | Temperature | Duration of Stability | Reference(s) |
| Aqueous Solution (pH 7) | -20°C | Several months | sigmaaldrich.com |
| Aqueous Solution (pH 7) | 4°C | Several days | sigmaaldrich.com |
| Acidic Solution | Not specified | Unstable | sigmaaldrich.com |
| General Recommendation | Frozen | Optimal | researchgate.net |
Optimal Storage Conditions for Research Reagents
Proper storage of the solid (powder) form of 5'-ADP sodium salt hydrate is essential for maintaining its long-term purity and viability. The solid reagent is significantly more stable than its aqueous counterpart.
The universally recommended storage condition for the solid compound is at -20°C in a desiccated environment. sigmaaldrich.comcaymanchem.comsigmaaldrich.comsigmaaldrich.com When stored under these conditions, the powder is stable for at least two to four years. caymanchem.comsigmaaldrich.com Even in its solid form, a very slow degradation can occur, with an observed decomposition rate of less than 0.5% per year. sigmaaldrich.com For aqueous stock solutions, storage at -20°C is considered necessary, while -80°C is recommended for maximum stability, especially for long-term archiving. biolog.de
| Form | Storage Temperature | Recommended Conditions | Shelf Life | Reference(s) |
| Solid (Powder) | -20°C | Keep in a tightly sealed container with a desiccant. | ≥ 4 years | sigmaaldrich.comcaymanchem.comsigmaaldrich.com |
| Aqueous Solution | -20°C (necessary) to -80°C (recommended) | Aliquot into single-use volumes to avoid freeze-thaw cycles. | Months | sigmaaldrich.combiolog.de |
Influence of Hydration State on Compound Properties and Research Purity
The term "hydrate" in "5'-ADP sodium salt hydrate" signifies that the compound crystallizes with associated water molecules. The exact number of these water molecules can vary between different manufacturing lots. sigmaaldrich.com This variability is a crucial consideration as it directly impacts the compound's molecular weight.
The molecular weight listed on a product's label may correspond to the anhydrous form, and the actual formula weight of a specific lot will be higher due to the mass of the associated water and sodium content. sigmaaldrich.com To prepare solutions of a precise molarity, it is imperative to consult the lot-specific certificate of analysis, which provides the actual molecular weight including the water and salt content. sigmaaldrich.com Failure to account for this variation can lead to significant errors in the molar concentration of prepared solutions, affecting the accuracy and reproducibility of experimental outcomes.
Research on related crystalline structures, such as the potassium salt of ADP, reveals that water molecules play a vital role in stabilizing the crystal lattice through hydrogen bonding. rsc.org The dehydration and rehydration processes can alter the crystal structure, demonstrating the integral role of the hydration state in the compound's solid-state properties. rsc.org Therefore, maintaining the recommended desiccated storage conditions is important to prevent changes in the hydration state of the solid reagent.
Solubility Characteristics in Common Laboratory Solvents
The solubility of 5'-ADP sodium salt hydrate is a key parameter for the preparation of stock solutions. The compound exhibits high solubility in water but is significantly less soluble in common organic solvents.
Detailed solubility data from various suppliers indicates that it is readily soluble in water, with reported concentrations reaching up to 50-85 mg/mL. sigmaaldrich.comsigmaaldrich.comselleckchem.com Its solubility in aqueous buffers like PBS (pH 7.2) has been noted to be approximately 3 mg/mL. caymanchem.com In contrast, the compound is poorly soluble in organic solvents. For example, its solubility in ethanol (B145695) and DMSO is typically less than 1 mg/mL. fishersci.com However, some sources report a higher solubility in DMSO of around 6 mg/mL. selleckchem.com Given the potential for variability, it is advisable to perform small-scale solubility tests if a specific concentration in a non-aqueous or buffered system is required.
| Solvent | Reported Solubility | Reference(s) |
| Water | 50 mg/mL | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Water | 85 mg/mL | selleckchem.com |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 mg/mL | caymanchem.com |
| Dimethyl Sulfoxide (DMSO) | <1 mg/mL - 6 mg/mL | selleckchem.comfishersci.com |
| Ethanol | <1 mg/mL | fishersci.com |
Q & A
Q. What methods are recommended to confirm the hydration state and sodium content of 5'-ADP Na salt hydrate in synthesized batches?
To verify hydration, use thermogravimetric analysis (TGA) to quantify water loss upon heating (e.g., at 100–200°C). Karl Fischer titration is also reliable for precise water content measurement . For sodium quantification, inductively coupled plasma mass spectrometry (ICP-MS) or flame atomic absorption spectroscopy (FAAS) are preferred. Cross-validate with elemental analysis (CHNS/O) for stoichiometric consistency .
Q. How should researchers account for batch-to-batch variability in hydrate content during experimental design?
Variability arises from differences in crystallization conditions. Standardize protocols by lyophilizing batches under vacuum and storing them at -20°C in anhydrous conditions. Pre-experimentally measure water content via TGA and adjust molar calculations accordingly. Include purity assessments (≥98% by HPLC) to rule out degradation products like AMP or ATP .
Q. What buffer systems are optimal for maintaining 5'-ADP stability in enzymatic assays?
Use Tris-HCl (pH 7.4) or HEPES (pH 7.0–7.5) buffers with 1–5 mM MgCl₂ to stabilize the diphosphate group. Avoid high phosphate concentrations (>10 mM) to prevent competitive inhibition. For long-term storage, prepare aliquots in ultrapure water (50 mg/mL) and freeze at -80°C to minimize hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data when 5'-ADP acts as a competitive vs. non-competitive inhibitor in kinase assays?
Contradictions may stem from differences in hydration-dependent solubility or residual Na⁺ ions affecting enzyme activity. Perform control experiments with:
Q. What experimental strategies mitigate the impact of 5'-ADP hydrolysis on ATPase activity measurements?
Hydrolysis to AMP can skew ATPase activity readings. Implement:
- Real-time monitoring : Use coupled enzyme systems (e.g., pyruvate kinase/lactate dehydrogenase) to track ADP→ATP conversion.
- Stabilizers : Add 0.1–1 mM EDTA to chelate divalent cations that accelerate hydrolysis.
- Alternative substrates : Validate results with non-hydrolysable analogs like β,γ-imido-ATP .
Q. How does the hydrate structure influence 5'-ADP’s interaction with Mg²⁺-dependent enzymes in mitochondrial assays?
Hydrate water molecules can occupy coordination sites, reducing Mg²⁺ binding efficiency. Characterize interactions using:
Q. What advanced techniques validate the structural integrity of this compound under varying pH conditions?
- ¹H/³¹P NMR spectroscopy : Detect pH-dependent shifts in phosphate resonances (e.g., δ = -10 to -12 ppm for β-phosphate).
- Raman spectroscopy : Identify hydrate-specific O-H stretching modes (3000–3500 cm⁻¹) and Na⁺-phosphate interactions.
- High-resolution mass spectrometry (HRMS) : Confirm molecular integrity ([M-Na₂+3H]⁺ expected m/z ≈ 426.0) .
Methodological Considerations
Q. How to design controls for calcium flux assays where 5'-ADP is used to modulate purinergic receptors?
Q. What analytical workflows address discrepancies in DSC measurements of 5'-ADP’s phase transition behavior?
Differential scanning calorimetry (DSC) may show multiple endotherms due to hydrate dissociation. Resolve ambiguities by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
